molecular formula C12H20ClN3 B8027940 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

Número de catálogo: B8027940
Peso molecular: 241.76 g/mol
Clave InChI: AXJIZCFTTNBKAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS: 1951441-14-7) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydro ring system. This compound is utilized in pharmaceutical research, particularly as a synthetic intermediate or scaffold for drug discovery targeting neurological or metabolic disorders .

Propiedades

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-5-10(6-3-1)15-9-12-11(14-15)7-4-8-13-12;/h9-10,13H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIZCFTTNBKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C3C(=N2)CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Table 1. Synthesis Methods and Yields

MethodStarting MaterialConditionsYieldPurity (HPLC)Source
Iodination + Substitutiontert-Butyl pyrazolopyridineTFA/DCM, Cs₂CO₃, 70°C92%>98%
Direct Cyclocondensation4-Piperidone + CyclohexylhydrazineAcOH, 100°C, 12 h78%95%
Reductive AminationPyrazolo[4,3-b]pyridine-2-carbaldehydeNaBH₄, MeOH, 0°C85%97%

Optimization Strategies

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF enhances reaction rates for nucleophilic substitutions due to its high dielectric constant.

  • Base Impact : Cs₂CO₃ outperforms K₂CO₃ in heterogeneous reactions, improving yields by 15–20%.

Purification Techniques

  • Flash Chromatography : Gradient elution (0–5% MeOH/DCM) effectively separates the product from iodinated byproducts.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.

Challenges and Solutions

  • Byproduct Formation : Iodine residues are removed by washing with aqueous Na₂S₂O₃.

  • Low Solubility : Adding 5% DMSO in DMF improves intermediate solubility during cyclization.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.6–3.1 (m, 4H, pyridine-CH₂), 4.2 (s, 1H, NH).

  • LC-MS : [M+H]⁺ = 241.76 (calculated), 241.8 (observed).

Industrial-Scale Considerations

  • Cost Efficiency : Using cyclohexylamine instead of expensive boronic acids reduces raw material costs by 40%.

  • Safety : TFA is replaced with citric acid in large-scale reactions to minimize corrosion risks .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Aplicaciones Científicas De Investigación

Pharmacological Activities

Research indicates that 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride exhibits various pharmacological properties:

  • Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation, making it a candidate for treating conditions related to thrombosis and cerebrovascular diseases. It may be beneficial in preventing complications associated with vascular insufficiencies and ischemic events .
  • Antiviral Properties : Emerging studies suggest that pyrazolo derivatives possess antiviral activities against several viruses, including HIV and influenza. The compound's structural features may contribute to its efficacy in inhibiting viral replication .

Anticancer Potential

The compound's ability to interact with cellular pathways involved in cancer progression has been explored. Pyrazolo compounds have been linked to the inhibition of tumor growth and metastasis in various cancer models. The potential for developing novel anticancer therapies based on this compound is an area of ongoing research .

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism could involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Thrombosis Treatment

In a study evaluating the effects of pyrazolo compounds on platelet function, 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride demonstrated significant inhibition of arachidonic acid-induced platelet aggregation in vitro. This suggests its potential use as an antithrombotic agent .

Case Study 2: Antiviral Efficacy

A series of experiments tested the antiviral efficacy of various pyrazolo derivatives against HIV-1 and influenza viruses. The results indicated that compounds similar to 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride exhibited promising activity at low concentrations (EC50 values in the nanomolar range), indicating their potential as antiviral agents .

Mecanismo De Acción

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

Key structural analogs differ in substituents and ring fusion positions (e.g., [4,3-b] vs. [4,3-c]), impacting molecular weight, solubility, and bioactivity.

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl (1951441-14-7) Cyclohexyl (C₆H₁₁) C₁₂H₁₈ClN₃ 247.74 High lipophilicity; research-grade purity (95%)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (1260902-04-2) Methyl (CH₃) C₇H₁₂Cl₂N₃ 217.10 Lower molecular weight; hygroscopic
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine HCl (N/A) Phenyl (C₆H₅) C₁₂H₁₄ClN₃ 235.71 Moderate solubility; discontinued commercial availability
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl (87628-52-2) 4-Chlorophenyl (ClC₆H₄) C₁₂H₁₃Cl₂N₃ 270.16 Increased hydrophobicity; H302/H315 hazards

Solubility and Stability

  • The cyclohexyl variant’s solubility is inferred to be lower than methyl derivatives due to its bulky substituent but higher than chlorophenyl analogs .
  • Chlorophenyl derivatives exhibit stability challenges under acidic conditions, requiring inert storage .

Actividad Biológica

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS No. 1951441-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula: C₁₂H₂₀ClN₃
  • Molecular Weight: 241.76 g/mol
  • Structure: The compound features a pyrazolo[4,3-b]pyridine core with a cyclohexyl substituent.

Inhibition of ALK5

Research indicates that derivatives of pyrazolo compounds can serve as inhibitors of the activin-like kinase 5 (ALK5), which is involved in various pathological processes including cancer and fibrosis. A study demonstrated that certain pyrazolo derivatives exhibited significant inhibition of ALK5 autophosphorylation with IC₅₀ values as low as 25 nM. This inhibition correlated with reduced cell proliferation in NIH3T3 cells, suggesting potential applications in cancer therapy .

Antitumor Efficacy

In vivo studies have shown that compounds similar to 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride can significantly inhibit tumor growth. For instance, an analog administered at a dose of 30 mg/kg led to notable tumor growth reduction in CT26 xenograft models without evident toxicity . This highlights the compound's potential as an antitumor agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazolo derivatives. A related compound was found to attenuate disease progression in an experimental model of multiple sclerosis (EAE) when administered orally. This effect was attributed to the compound's ability to suppress necroptotic cell death .

Data Tables

Biological Activity IC₅₀ Value (nM) Model Effect
ALK5 Inhibition25NIH3T3 Cell LineReduced cell proliferation
Tumor Growth Inhibition-CT26 Xenograft ModelSignificant tumor reduction
Neuroprotection-EAE Model (Multiple Sclerosis)Attenuated disease progression

Case Studies

  • ALK5 Inhibition Study :
    • Objective : To evaluate the inhibitory effects of pyrazolo derivatives on ALK5.
    • Findings : Compound 8h demonstrated potent inhibition with an IC₅₀ of 25 nM and effectively reduced NIH3T3 cell viability at concentrations correlating with ALK5 inhibition .
  • Antitumor Activity :
    • Objective : To assess the antitumor efficacy of a related pyrazolo compound.
    • Findings : Oral administration of the compound at 30 mg/kg resulted in significant tumor size reduction in xenograft models without observable toxicity .
  • Neuroprotection in MS Model :
    • Objective : To investigate the neuroprotective effects of a pyrazolo derivative.
    • Findings : The compound significantly attenuated disease symptoms in an EAE model, indicating its potential for treating neurodegenerative conditions .

Q & A

Q. Yield Optimization Table :

ConditionYield ImprovementReference
Anhydrous DMF+25%
Microwave irradiation+30%
PdCl₂(PPh₃)₂ (5 mol%)+40%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.